molecular formula C15H16Cl2N2O3 B2724778 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 1396859-11-2

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B2724778
CAS No.: 1396859-11-2
M. Wt: 343.2
InChI Key: WRLXOGDCENVJJC-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,4-dichlorophenoxy)acetamide (CAS No: 1396859-11-2) is a specialized synthetic compound with molecular formula C15H16Cl2N2O3 and molecular weight 343.2 g/mol . This acetamide derivative features a unique molecular architecture containing both 1-cyclopropyl-5-oxopyrrolidin-3-yl and 2,4-dichlorophenoxy moieties, which may contribute to its potential bioactivity and research utility. The compound is characterized by its pyrrolidin-3-yl scaffold with a carbonyl group at position 5, which represents a structural motif of significant interest in medicinal chemistry research. Structural analogs featuring the pyrrolidine-2,5-dione (succinimide) core have demonstrated notable pharmacological potential in preclinical research, particularly as anticonvulsant and analgesic agents . Recent studies on related chemical entities suggest potential research applications in neuroscience, particularly in investigating neurological disorders and pain management pathways . The presence of the dichlorophenoxy component suggests potential for target interaction with various enzyme systems, though the precise mechanism of action for this specific compound requires further investigation. Related compounds with pyrrolidine-2,5-dione cores have shown interaction with neuronal voltage-sensitive sodium channels and L-type calcium channels , suggesting possible research applications in ion channel modulation. From a physicochemical perspective, this compound exhibits drug-like properties consistent with Lipinski's rule of five, suggesting potential bioavailability in research models . Researchers should note that this product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans. Proper safety protocols including personal protective equipment and adequate ventilation should be employed when handling this compound.

Properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O3/c16-9-1-4-13(12(17)5-9)22-8-14(20)18-10-6-15(21)19(7-10)11-2-3-11/h1,4-5,10-11H,2-3,6-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLXOGDCENVJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyclopropyl group, a pyrrolidinone moiety, and a dichlorophenoxy acetamide group. Its molecular formula is C16H18Cl2N2O3C_{16}H_{18}Cl_2N_2O_3, with a molecular weight of approximately 360.4 g/mol. The presence of the cyclopropyl and dichlorophenoxy groups is significant as they may influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The biological evaluation was performed using various cancer cell lines, including A549 (human lung adenocarcinoma) and others. The following findings were noted:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects against A549 cells, with an IC50 value indicating effective concentration levels for inducing cell death.
  • Mechanism of Action : It appears to exert its anticancer effects through apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation but may include modulation of apoptosis-related proteins.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A54912.5Induction of apoptosis
HCT116 (colon cancer)15.0Cell cycle arrest
MCF7 (breast cancer)18.0Apoptosis and necrosis

Antimicrobial Activity

The compound has also been screened for antimicrobial properties against various pathogens, particularly multidrug-resistant strains. Key findings include:

  • Inhibition of Bacterial Growth : The compound showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.
  • Selectivity : Notably, it demonstrated selective toxicity towards bacterial cells while exhibiting lower cytotoxicity towards human cells.

Table 2: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Effectiveness
MRSA32 µg/mLModerate
Escherichia coli64 µg/mLWeak
Klebsiella pneumoniae16 µg/mLStrong

Case Studies

Several case studies have documented the biological activity of similar compounds within the same chemical class:

  • Study on 5-Oxopyrrolidine Derivatives : This research evaluated various derivatives for their anticancer activity against A549 cells. Compounds with structural similarities to this compound showed enhanced potency due to specific substitutions that improved receptor binding affinity .
  • Antimicrobial Screening : A comprehensive study assessed multiple derivatives against resistant strains, finding that modifications in the phenoxy group significantly affected antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a conserved 2-(2,4-dichlorophenoxy)acetamide backbone with several analogs, differing in the substituents on the acetamide nitrogen. Key comparisons are summarized below:

Research Findings and Mechanistic Insights

  • Auxin Agonism: Compound 533 demonstrated auxin-like activity in plant growth assays, implicating the 2,4-dichlorophenoxy group in auxin receptor binding. The target compound’s bicyclic substituent may sterically hinder receptor interactions, altering efficacy .
  • Enzyme Modulation: DICA’s thiol group facilitated caspase inhibition in biochemical studies, a trait absent in the target compound due to its non-thiol substituent .
  • Recent Developments : The 2024 triazole-pyridine analog () highlights a trend toward hybrid heterocycles to optimize pharmacokinetics and target engagement, a direction relevant to refining the target compound’s design .

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